molecular formula C25H33FO6 B190666 Betamethasone 21-Propionate CAS No. 75883-07-7

Betamethasone 21-Propionate

Cat. No. B190666
CAS RN: 75883-07-7
M. Wt: 448.5 g/mol
InChI Key: ALINSFFSOAHJII-XGQKBEPLSA-N
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Description

Betamethasone 21-Propionate is a synthetic adrenocorticosteroid for dermatologic use . It is a glucocorticoid and a degradation product of Betamethasone . It has a molecular formula of C25H33FO6 and a molecular weight of 448.52 .


Molecular Structure Analysis

The molecular structure of Betamethasone 21-Propionate is complex, with multiple rings and functional groups . The InChI representation of its structure is 1S/C25H33FO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1 .


Chemical Reactions Analysis

Betamethasone 21-Propionate is a degradation product of Betamethasone . There are colorimetric methods for detecting corticosteroids like Betamethasone, which involve reactions with chromophore reagents .


Physical And Chemical Properties Analysis

Betamethasone 21-Propionate has a molecular weight of 448.52 . Its melting point is 223-226°C, and it has a predicted boiling point of 588.7±50.0 °C and a predicted density of 1.28±0.1 g/cm3 .

Scientific Research Applications

  • Betamethasone and its derivatives, including Betamethasone 21-Propionate, exhibit strong anti-inflammatory effects, particularly in endotoxin-induced uveitis in rats. They inhibit cell infiltration and interleukin-8 release in a dose-dependent manner (F. Tsuji et al., 1997).

  • Undeclared Betamethasone Propionate, which includes the 21-Propionate form, has been detected in cosmetic products. This emphasizes the need for careful monitoring and regulation of ingredients in consumer products (J. P. Lee et al., 2009).

  • The release of Betamethasone derivatives from ointments, including the 21-Propionate variant, has been studied in vivo and in vitro, showing the importance of formulation in determining the efficacy and safety of topical steroid treatments (M. Busse et al., 1969).

  • Novel 12β-substituted analogs of Betamethasone, including the 21-Propionate derivative, have been synthesized for their anti-inflammatory activity, highlighting the ongoing development of more effective and safer corticosteroid treatments (M. Avery et al., 1990).

  • Betamethasone 17-Propionate and Betamethasone affect the hypothalamo-pituitary-adrenal cortex axis in rats, indicating the systemic impacts of these compounds and the need for understanding their broader physiological effects (M. Nakano et al., 1980).

  • Betamethasone 17,21-Dipropionate inhibits the glycogenic action of cortisol and insulin in fetal rat liver, demonstrating the complex interactions of this steroid with metabolic processes (Y. Mizushima, 1979).

Safety And Hazards

Betamethasone 21-Propionate may damage fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . It’s recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

Betamethasone 21-Propionate is used in the treatment of various skin conditions such as eczema and psoriasis . Future research may focus on improving its formulation for better skin penetration and efficacy, as well as investigating its potential uses in other medical conditions.

properties

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33FO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALINSFFSOAHJII-XGQKBEPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60226784
Record name Betamethasone 21-propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60226784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Betamethasone 21-Propionate

CAS RN

75883-07-7
Record name Betamethasone 21-propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075883077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betamethasone 21-propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60226784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75883-07-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BETAMETHASONE 21-PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91Z2P0I3WH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
M Bredehöft, M Thevis, W Schänzer - … H, Gotzmann A, Mareck U (Eds …, 2005 - dshs-koeln.de
… Assumed metabolites were: 6β-hydroxybetamethasone, betamethasone-17-propionate, betamethasone-21-propionate and betamethasone. Both monopropionates had to be …
Number of citations: 1 www.dshs-koeln.de
Y ESUMI, S SUGAI, K MITSUGI… - Drug Metabolism and …, 1990 - jstage.jst.go.jp
The metabolism of 3H-betamethasone butyrate propionate (BBP) in male rats and rabbits was stu died after dermal application. Plasma protein binding was also investigated. Except in …
Number of citations: 0 www.jstage.jst.go.jp
SUR Khattak, D Sheikh, I Ahmad… - Indian Journal of …, 2012 - ncbi.nlm.nih.gov
… at pH 2.5, and betamethasone-21-propionate and … betamethasone- 21-propionate are the only products formed at pH 7.5. Betamethasone-17-propionate, betamethasone-21-propionate …
Number of citations: 19 www.ncbi.nlm.nih.gov
JP Lee, SH Park, SJ Yang, SM Kim… - Journal of the Society …, 2009 - koreascience.kr
… So we synthesized betamethasone 17-propionate and betamethasone 21propionate as the standards to quantitate corticosteroids in the cosmetic products. These two betamethasone …
Number of citations: 1 koreascience.kr
HJ Park, SH Cho, JH Lee, IS Hwang… - Journal of forensic …, 2016 - Wiley Online Library
The objective of this study was to determine the presence of corticosteroids in illegal herbal medicines using ultra‐high‐performance liquid chromatography–tandem mass spectrometry. …
Number of citations: 16 onlinelibrary.wiley.com
M Shou, WA Galinada, YC Wei, Q Tang… - … of pharmaceutical and …, 2009 - Elsevier
Diprosalic Lotion ® is an anti-inflammatory drug product that contains salicylic acid and betamethasone dipropionate as active pharmaceutical ingredients (APIs). A reversed-phase …
Number of citations: 67 www.sciencedirect.com
M Ponec, J Kempenaar, B Shroot, JC Caron - Journal of pharmaceutical …, 1986 - Elsevier
The relative binding affinity of 35 steroids for the glucocorticoid receptor was determined in experiments in which the competition of various unlabeled steroids with either [6, 7– 3 H]…
Number of citations: 84 www.sciencedirect.com
SR Khattak - 2010 - repository.pastic.gov.pk
… rise to betamethasone-17-propionate, betamethasone-21-propionate and betamethasone alcohol at pH 2.5-7.5, betamethasone-21-propionate being an intermediate in this reaction. …
Number of citations: 2 repository.pastic.gov.pk
MS Nassar, S Wajid, N Alkatheeri, IA Wasfi - 2023 - indianjournals.com
The pharmacokinetics and pharmacodynamics of a betamethasone (formulation dipropionate and sodium phosphate) were evaluated in 4 healthy camels after a single intramuscular …
Number of citations: 0 www.indianjournals.com
B Chen, M Li, M Lin, G Tumambac, A Rustum - Steroids, 2009 - Elsevier
… are required to effect a concerted elimination leading to the formation of enol aldehyde; none of the mono esters (betamethasone 17-propionate and betamethasone 21-propionate) …
Number of citations: 22 www.sciencedirect.com

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